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Compound of Interest

Compound Name:
5-(4-Iodophenyl)furan-2-

carbaldehyde

Cat. No.: B1308673 Get Quote

5-(4-Iodophenyl)furan-2-carbaldehyde: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and

solubility of 5-(4-Iodophenyl)furan-2-carbaldehyde. Due to the limited availability of specific

experimental data for this compound, this guide incorporates information from closely related

analogs to offer a comprehensive profile for research and development purposes.

Core Chemical Properties
While specific experimental data for 5-(4-Iodophenyl)furan-2-carbaldehyde is not extensively

documented, its fundamental properties can be inferred from its structure and data available for

analogous compounds.

Table 1: Physicochemical Properties of 5-(4-Iodophenyl)furan-2-carbaldehyde and Related

Compounds
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Property

5-(4-
Iodophenyl)fur
an-2-
carbaldehyde
(Predicted/Infe
rred)

5-(2-
Iodophenyl)fur
an-2-
carbaldehyde

5-(4-
Bromophenyl)f
uran-2-
carbaldehyde

5-(4-
Nitrophenyl)fu
ran-2-
carbaldehyde

Molecular

Formula
C₁₁H₇IO₂ C₁₁H₇IO₂ C₁₁H₇BrO₂ C₁₁H₇NO₄

Molecular Weight 298.08 g/mol 298.08 g/mol 251.08 g/mol 217.18 g/mol [1]

Melting Point
Data not

available

Data not

available

Data not

available
204-206 °C[1]

Boiling Point
Data not

available

Data not

available

Data not

available

406.8 °C

(Predicted)[1]

Appearance Likely a solid --- Solid ---

Spectroscopic Data
Detailed spectroscopic data for 5-(4-Iodophenyl)furan-2-carbaldehyde is not readily available

in the public domain. However, the expected spectral characteristics can be predicted based on

the analysis of similar structures.

Table 2: Expected Spectroscopic Characteristics for 5-(4-Iodophenyl)furan-2-carbaldehyde
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Technique Expected Peaks/Signals

¹H NMR

Signals corresponding to the aldehyde proton

(CHO), furan ring protons, and the protons on

the iodophenyl ring.

¹³C NMR
Signals for the carbonyl carbon, carbons of the

furan and iodophenyl rings.

IR Spectroscopy

Characteristic absorption bands for the C=O

stretch of the aldehyde, C-O-C stretch of the

furan ring, and C-I stretch.

Mass Spectrometry
A molecular ion peak corresponding to the

compound's molecular weight.

Solubility Profile
The solubility of 5-(4-Iodophenyl)furan-2-carbaldehyde is predicted to be in line with other

polar aromatic aldehydes.

Table 3: Predicted Solubility of 5-(4-Iodophenyl)furan-2-carbaldehyde
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Solvent Predicted Solubility Rationale

Water Sparingly soluble

The polar aldehyde and furan

oxygen may allow for limited

hydrogen bonding with water,

but the large nonpolar

iodophenyl group will limit

overall solubility.

Polar Organic Solvents (e.g.,

DMSO, DMF, Acetone,

Ethanol)

Soluble

The polar nature of the

aldehyde and furan ring will

facilitate dissolution in these

solvents.

Nonpolar Organic Solvents

(e.g., Hexane, Toluene)
Slightly soluble to Insoluble

The overall polarity of the

molecule is likely too high for

significant solubility in nonpolar

solvents.

Experimental Protocols
While specific experimental protocols for 5-(4-Iodophenyl)furan-2-carbaldehyde are not

published, the following are general methodologies that would be employed for its synthesis

and characterization.

Synthesis of 5-Aryl-furan-2-carbaldehydes (General
Procedure)
A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki coupling

reaction.[1]

Reaction Setup: In a round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde and (4-

iodophenyl)boronic acid in a suitable solvent such as 1,4-dioxane.

Catalyst and Base: Add a palladium catalyst, for example,

bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base, such as

sodium carbonate.
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Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen) at a

temperature typically ranging from 80-100 °C for several hours.

Workup: After the reaction is complete, cool the mixture and filter it to remove the catalyst.

The organic product is then extracted using a suitable organic solvent.

Purification: The crude product is purified by column chromatography on silica gel to yield the

pure 5-(4-iodophenyl)furan-2-carbaldehyde.

Characterization Protocols
Standard analytical techniques are used to confirm the identity and purity of the synthesized

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Analysis: Record ¹H and ¹³C NMR spectra to determine the chemical structure by

analyzing chemical shifts, coupling constants, and integration of the signals.

Infrared (IR) Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method) or

as a thin film.

Analysis: Obtain the IR spectrum to identify the characteristic functional groups present in

the molecule, such as the aldehyde C=O stretch and aromatic C-H bends.

Mass Spectrometry (MS):

Analysis: Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to

determine the molecular weight of the compound and to study its fragmentation pattern,

which can provide further structural information.

Melting Point Determination:
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Procedure: Use a standard melting point apparatus to determine the temperature range

over which the solid compound melts. A sharp melting point range is indicative of high

purity.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

novel chemical entity like 5-(4-Iodophenyl)furan-2-carbaldehyde.
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Caption: General workflow for the synthesis and characterization of 5-(4-Iodophenyl)furan-2-
carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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